Methoprotryne

Catalog No.
S597638
CAS No.
841-06-5
M.F
C11H21N5OS
M. Wt
271.39 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methoprotryne

CAS Number

841-06-5

Product Name

Methoprotryne

IUPAC Name

4-N-(3-methoxypropyl)-6-methylsulfanyl-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine

Molecular Formula

C11H21N5OS

Molecular Weight

271.39 g/mol

InChI

InChI=1S/C11H21N5OS/c1-8(2)13-10-14-9(12-6-5-7-17-3)15-11(16-10)18-4/h8H,5-7H2,1-4H3,(H2,12,13,14,15,16)

InChI Key

DDUIUBPJPOKOMV-UHFFFAOYSA-N

SMILES

CC(C)NC1=NC(=NC(=N1)NCCCOC)SC

solubility

0.00 M
320 mg/l water @ 20 °C
450 g/l acetone @ 20 °C
650 g/l dichloromethane @ 20 °C
5 g/l hexane @ 20 °C
400 g/l methanol @ 20 °C
150 g/l octan-1-ol @ 20 °C
380 g/l toluene @ 20 °C

Canonical SMILES

CC(C)NC1=NC(=NC(=N1)NCCCOC)SC

The exact mass of the compound Methoprotryne is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.00 m320 mg/l water @ 20 °c450 g/l acetone @ 20 °c650 g/l dichloromethane @ 20 °c5 g/l hexane @ 20 °c400 g/l methanol @ 20 °c150 g/l octan-1-ol @ 20 °c380 g/l toluene @ 20 °c. It belongs to the ontological category of 1,3,5-triazines in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Agrochemicals -> Herbicides. However, this does not mean our product can be used or applied in the same or a similar way.

Methoprotryne is a selective, systemic s-triazine herbicide characterized by a methylthio group at the C6 position of the triazine ring. This structure differentiates it from common chloro-s-triazines like atrazine. It functions by inhibiting photosynthetic electron transport at the photosystem II receptor site and is absorbed through both roots and foliage. Historically, it has been used for post-emergence control of annual broadleaf and grass weeds, particularly in winter-sown cereals such as wheat and barley.

Direct substitution of Methoprotryne with other triazine herbicides, such as Atrazine or even closer methylthio-analogs like Prometryn, is unadvisable in established protocols and formulations. Minor alterations to the N-alkyl side chains and the C6 substituent (methylthio vs. chloro) cause significant shifts in key physicochemical properties that govern performance and handling. These structural differences directly translate into distinct water solubility, which impacts formulation concentration, and soil adsorption behavior (Koc), which dictates environmental mobility and crop-weed selectivity. Consequently, replacing Methoprotryne with an alternative can lead to failed weed control, unexpected crop phytotoxicity, or process incompatibilities.

High Water Solubility for Concentrated Formulations and Handling

Methoprotryne exhibits significantly higher aqueous solubility compared to widely used triazine benchmarks like Atrazine and Prometryn. This property is critical for preparing stable, concentrated liquid formulations and ensuring compatibility in tank mixes without precipitation issues.

Evidence DimensionWater Solubility (mg/L)
Target Compound Data550 mg/L (at 20°C) for Methoprotryne
Comparator Or BaselineAtrazine: 33 mg/L (at 22°C). Prometryn: 33 mg/L (at 20°C).
Quantified Difference~16.7 times more soluble than Atrazine and Prometryn.
ConditionsStandard temperature conditions (20-22°C).

This higher solubility allows for more flexible and concentrated stock solution preparation, reducing solvent volume and preventing nozzle clogging issues common with less soluble alternatives.

Reduced Leaching Potential: Higher Soil Adsorption Than Atrazine

Methoprotryne exhibits stronger adsorption to soil organic carbon than the common benchmark Atrazine. A higher Soil Organic Carbon-Water Partitioning Coefficient (Koc) indicates lower mobility and a reduced tendency to leach into groundwater. This property is crucial for maintaining the herbicide in the target weed germination zone and minimizing off-site movement.

Evidence DimensionSoil Organic Carbon-Water Partitioning Coefficient (Koc, mL/g)
Target Compound Data~400 for Methoprotryne
Comparator Or BaselineAtrazine: ~100. Prometryn: ~400.
Quantified DifferenceApproximately 4 times higher soil retention compared to Atrazine.
ConditionsStandardized values compiled in pesticide properties databases.

For applications in sandy soils or regions with high rainfall, selecting Methoprotryne over a high-mobility alternative like Atrazine can be a key decision to ensure efficacy and mitigate groundwater contamination risks.

Established Selectivity Profile for Weed Control in Winter Cereals

Methoprotryne has an established use history for selective post-emergence weed control in winter-sown cereals, including wheat and barley. In contrast, field studies have shown that comparators like Prometryn can cause significant phytotoxicity and yield reduction in wheat under similar application conditions, despite providing effective weed control. This makes Methoprotryne a more suitable choice where crop safety is a primary concern.

Evidence DimensionCrop Selectivity / Phytotoxicity
Target Compound DataRegistered and historically used for weed control in winter wheat and barley.
Comparator Or BaselinePrometryn, despite good efficacy against weeds, caused toxicity to wheat, resulting in significantly lower grain yield and number of spikes compared to other selective herbicides.
Quantified DifferenceQualitative difference in crop safety profile under field conditions.
ConditionsPost-emergence application in wheat crops.

This evidence directly supports the selection of Methoprotryne to avoid crop injury and potential yield loss in sensitive cereal varieties where other broad-spectrum triazines pose a higher risk.

Selective Weed Management in Winter Wheat and Barley

For research or crop protection programs focused on winter cereals where the use of a broad-spectrum triazine is desired, but the risk of phytotoxicity from alternatives like Prometryn is too high. Methoprotryne's established selectivity profile makes it a justified choice to ensure crop safety and preserve yield.

Herbicide Programs Requiring Low Leaching and Moderate Persistence

In agricultural systems with coarse-textured soils or high precipitation, Methoprotryne's higher soil adsorption (Koc ~400) compared to highly mobile herbicides like Atrazine (Koc ~100) is a critical advantage. It is the appropriate material for pre-emergence applications where the objective is to maintain the active ingredient in the upper soil profile to target shallow-germinating weeds while minimizing the risk of groundwater contamination.

Development of High-Concentration Liquid Herbicide Formulations

For formulation chemists developing soluble concentrate (SC) or other liquid agrochemical products. Methoprotryne's high water solubility (~550 mg/L) allows for the creation of more concentrated, stable formulations compared to the very low solubility of Atrazine or Prometryn (~33 mg/L), simplifying storage, transport, and field dilution.

Color/Form

CRYSTALLINE SOLID
Colorless powde

XLogP3

2.8

Density

1.186 g/cu cm @ 20 °C

LogP

2.82 (LogP)

Melting Point

68-70 °C

UNII

31X54QGQ17

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 2 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 3 of 41 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 38 of 41 companies with hazard statement code(s):;
H310 (100%): Fatal in contact with skin [Danger Acute toxicity, dermal];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Mechanism of Action

Inhibits photosynthesis.
... Their chief mode of action appears to involve carbohydrate metabolism. The chlorinated s-triazines inhibit starch accumulation by blocking the prodn of sugars. Similar behavior has been shown for the methoxy & methylthio-s-triazines. It has been reported that the s-triazines affect the tricarboxylic acid cycle with activation of phospho-phenyl pyruvate-carboxylase causing the disappearance of sucrose & glyceric acid with the formation of aspartic & malic acids. /s-Triazines/
SINCE CHLOROSIS IS THE FIRST SIGN OF THE EFFECT OF TRIAZINES ON PLANTS, INTERFERENCE WITH CARBON DIOXIDE ASSIMILATION & SUGAR FORMATION CAN BE EXPECTED. STUDIES SHOWING THAT HILL REACTION IS INHIBITED CONFIRMED THIS. /TRIAZINES/

Vapor Pressure

2.85e-07 mmHg
2.85X10-7 mm Hg @ 20 °C

Pictograms

Acute Toxic

Acute Toxic

Other CAS

841-06-5

Wikipedia

Methoprotryne

Use Classification

Agrochemicals -> Herbicides
Pharmaceuticals
HERBICIDES

Methods of Manufacturing

React 2-chlor-4-isopropylamino-6-(3-methoxypropylamino)-1,3,5-triazine with methyl mercaptan in the presence of an equivalent of alkali or react 2-isopropylamino-4-mercapto-6-(3-methoxypropylamino)-1,3,5-triazine with a methylating agent in the presence of alkali.
46 parts of cyanuric chloride are dissolved in 300 parts of chlorobenzene. Then, at -15 °C to -5 °C, first 14 parts of isopropylamine dissolved in 22 parts of water and then 10 parts of sodium hydroxide dissolved in 40 parts of water are added dropwise. The whole is stirred until the reaction mixture has a neutral reaction, any traces of precipitated 2-chloro-4,6-bis-isopropylamino-s-triazine are removed and then, at room temp, 23 parts of gamma-methyoxy-propylamine in 46 parts of water and afterwards 10 parts of sodium hydroxide in 40 parts of water are added. The whole is stirred at 40 °C to 50 °C until the reaction mixture has a neutral reaction. The chlorobenzene is eliminated by steam distillation whereupon the difficultly soluble 2-chloro-4-isopropylamino-6-(gamma-methosy-propylamino)-s-triazine can be filtered off under suction and recrystallized. 26 parts of 2-chloro-4-isopropylamino-6-(gamma-methoxy-propylamino)-s-triazine are mixed with 100 ml of concentrated aq potassium hydrosulfide soln and stirred until a practically clear soln is obtained. The mixture is then neutralized with acetic acid whereby precipitation of the resulting 2-mercapto-4-isopropylamino-6-(gamma-methoxy-propylamino)-s-triazine occurs. The crystalline product is separated by filtration and washed with cold water. 2.3 parts of sodium are dissolved in 200 parts of anhydrous methanol and then 25.7 parts of 2-mercapto-4-isopropylamino-6-(gamma-methoxy-propylamino)-s-triazine are added. 20 parts of methyl iodide are then added dropwise and the reaction mixture is stirred at 40 °C to 50 °C until it has a neutral reaction. The solvent is then distilled off, the residue is taken up in benzene, the soln is washed with 2N caustic soda lye and with water, the benzene is eliminated and the 2-methylmercapto-4-isopropylamino-6-(gamma-methoxy-propylamino)-s-triazine is recrystallized from petroleum ether.

General Manufacturing Information

The WHO Recommended Classification of Pesticides by Hazard identifies Methoprotryne (technical grade) as an active ingredient believed to be obsolete or discontinued for use as a pesticide.
INTRODUCED IN 1965 BY GEIGY. SWISS PATENT 394,704; BRITISH PATENT 927,348; US PATENT 3,326,914.
Good compatibility with other wettable-powder herbicides.
Discontinued 1984 by Ciba-Geigy Ltd.
CROP ROTATION RESTRICTIONS OR PRECAUTIONS USUALLY ARE NOT REQUIRED BECAUSE OF THE SHORTER RESIDUAL LIFE & ALSO BECAUSE OF THE MUCH GREATER SAFETY MARGIN WHICH MANY SENSITIVE PLANTS HAVE TO METHYLTHIOTRIAZINES COMPARED TO CHLORO OR METHOXYTRIAZINES.

Analytic Laboratory Methods

Product analysis by titration with perchloric acid in acetic acid. Bosshardt, HP et al, Assoc Off Anal Chem 54, 749, 1971.
Nine 1,3,5-triazines, one of which was methoprotryne, were separated by thin-layer chromatography. 2-Chloro-1,3,5-triazines were separated from 6-methylthio-1,3,5-triazines with a solvent system of hexane-ethanol on silica gel GF 254 or hexane-ethanol on a mixt of silica gel GF 254 & cellulose MN 300. The 2-chloro- & 6-methylthio-1,3,5-triazines were then individually separated. Visualization was accomplished by 1 of 3 methods, fluorescence inhibition under UV light @ 254 nm, chlorination followed by spraying with benzidine in ethanol, or spraying with silver nitrate in water followed by sodium fluorescein.
RESIDUES MAY BE DETERMINED BY GLC (K RAMSTEINER ET AL, J ASSOC OFF CHEM, 1974, 57, 192). PARTICULARS ARE AVAILABLE FROM CIBA-GEIGY AG.
Product analysis is by gas-liq chromatography (CIPAC Handbook, 1980, 1A, 1302).
For more Analytic Laboratory Methods (Complete) data for METHOPROTRYNE (9 total), please visit the HSDB record page.

Clinical Laboratory Methods

Procedure for determining s-triazine herbicides such as methoprotryne in urine & biological tissues by gas chromatography/flame ionization detection is described. Urine samples are extracted with ether & biological tissues with chloroform. Residues obtained after evaporation of solvent are dissolved in dimethylformamide. Most of the lipids can be removed by n-pentane partitioning.

Stability Shelf Life

STABLE UNDER NORMAL CONDITIONS

Dates

Last modified: 08-15-2023

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